(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid
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Overview
Description
“(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid” is a synthetic compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1CCCN(C1)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC
. This notation provides a way to represent the structure using ASCII strings. For a detailed structural analysis, computational chemistry methods like molecular mechanics or quantum chemistry might be used.
Scientific Research Applications
Asymmetric Synthesis and Optical Purity
The study by Stoll and Süess (1974, 1975) demonstrates the asymmetric hydrogenation of acrylic acid derivatives, yielding products with high optical purity. This process is crucial for producing enantiomerically pure compounds, which have significant implications in drug synthesis and material science (Stoll & Süess, 1974).
Hydrogel Modification for Medical Applications
Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, demonstrating increased swelling and thermal stability. These modified hydrogels show promising antibacterial and antifungal activities, indicating potential for medical applications, especially in wound dressing and drug delivery systems (Aly & El-Mohdy, 2015).
Advanced Polymerization Techniques
Cao et al. (2008) synthesized methacrylate monomers with azo and electronical push-pull structures, using RAFT polymerization. This technique allows for the creation of polymers with controlled molecular weights and distributions, opening new pathways for the development of advanced materials with specific optical and electronic properties (Cao et al., 2008).
Synthesis of 3-Arylpiperidines
Loozen and Brands (1981, 2010) provided an alternative synthesis route for 3-arylpiperidines, avoiding traditional Michael addition reactions. This method offers a more efficient pathway for producing compounds that could serve as building blocks in pharmaceuticals and organic materials (Loozen & Brands, 1981).
Corrosion Inhibition
Zhang Zhe et al. (2009) investigated the use of a specific acrylic acid derivative for forming self-assembled films on iron surfaces. These films show potential in protecting against corrosion, which is crucial for extending the lifespan of metal structures and components in various industries (Zhang Zhe et al., 2009).
Future Directions
properties
IUPAC Name |
(E)-3-[4-methoxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-4-3-9-18(11-13)12-15-10-14(6-8-17(19)20)5-7-16(15)21-2/h5-8,10,13H,3-4,9,11-12H2,1-2H3,(H,19,20)/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLOHWFXLGDKOU-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC(=C2)C=CC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid |
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